molecular formula C12H17N3O4 B015177 Diethyl (pyridin-3-ylmethylene)dicarbamate CAS No. 2744-17-4

Diethyl (pyridin-3-ylmethylene)dicarbamate

Cat. No. B015177
CAS RN: 2744-17-4
M. Wt: 267.28 g/mol
InChI Key: OJLNBESQHKKMFU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of diethyl (pyridin-3-ylmethylene)dicarbamate and its derivatives involves several key techniques and precursors. For instance, pyridine phosphate derivatives, including diethyl (pyridin-3-ylmethyl)phosphate ligands, are synthesized via the condensation of phosphorochloridic acid diethyl ester with appropriate pyridinylmethanol in the presence of triethylamine. This process forms part of the broader efforts to synthesize palladium (II) complexes with significant structural and spectroscopic characterization (Kalinowska et al., 2005).

Molecular Structure Analysis

The molecular structure of diethyl (pyridin-3-ylmethylene)dicarbamate derivatives has been elucidated through X-ray crystallography and spectroscopic methods. For example, the structure of 3-(diethylborylethynyl)pyridines illustrates a cyclic trimer stabilized via intermolecular boron–nitrogen coordination bonds, demonstrating the non-planar arrangement of these cyclic trimers in the crystalline state (Wakabayashi et al., 2014).

Chemical Reactions and Properties

Diethyl (pyridin-3-ylmethylene)dicarbamate and its derivatives participate in various chemical reactions, forming complexes with metals such as palladium and zinc. These complexes demonstrate square-planar geometry and adopt trans configurations, indicating the ligands' roles in coordination chemistry and their potential in catalysis and material science applications (Kalinowska et al., 2005).

Physical Properties Analysis

The physical properties of diethyl (pyridin-3-ylmethylene)dicarbamate derivatives, including solubility, melting points, and crystal structure, are crucial for their application in synthesis and material science. The neat crystallization of related compounds and their stabilization by intra- and intermolecular hydrogen bonds highlight the importance of physical properties in determining the materials' suitability for various applications (Muller et al., 2003).

Chemical Properties Analysis

The chemical properties, including reactivity, stability under different conditions, and interactions with other molecules, are vital for understanding the applications and limitations of diethyl (pyridin-3-ylmethylene)dicarbamate derivatives. Studies on the complexing properties of pyridine-4-methylene derivatives with Cu(II) in aqueous solution provide insights into their chemical behavior and potential applications in coordination chemistry and catalysis (Kufelnicki et al., 2016).

Scientific Research Applications

Synthesis and Structural Analysis

The chemical synthesis of diethyl (pyridin-3-ylmethylene)dicarbamate derivatives has been extensively studied, revealing their potential in forming complexes with metals such as palladium and zinc. For instance, Kalinowska et al. (2005) detailed the synthesis of diethyl (pyridin-2-, -3-, -4-ylmethyl)phosphate ligands and their palladium (II) complexes, highlighting the square-planar geometry and trans configuration of these complexes through X-ray diffraction methods (Kalinowska et al., 2005). Similarly, Żurowska et al. (2009) synthesized and characterized Zn(II) complexes with diethyl (pyridin-3-ylmethyl) phosphonate (3-pmpe), showcasing different crystalline polymorphs and their coordination properties (Żurowska et al., 2009).

Coordination Chemistry and Metal Complexes

Research has also focused on the coordination properties of diethyl (pyridin-3-ylmethylene)dicarbamate derivatives with various metals, demonstrating their versatility in forming complexes. Kufelnicki et al. (2016) explored the coordinating properties of pyridine-4-methylene derivatives towards Cu(II) in aqueous solutions, indicating the formation of mononuclear L:M = 1:1 and 2:1 complexes (Kufelnicki et al., 2016). Furthermore, the study on the coordination properties of the diethyl (pyridin-3-ylmethyl)phosphonate ligand (3-pmpe) with nitrate transition metal salts by Żurowska et al. (2009) revealed the formation of polymeric structures and weak antiferromagnetic exchange couplings between metal centers (Żurowska et al., 2009).

Material Science and Engineering

In material science, diethyl (pyridin-3-ylmethylene)dicarbamate derivatives have shown potential as corrosion inhibitors and in the development of advanced materials. Ji et al. (2016) investigated the corrosion inhibition properties of a new Schiff base derivative with pyridine rings on Q235 mild steel, demonstrating its effectiveness as a mixed-type inhibitor and highlighting its potential in material protection (Ji et al., 2016).

Safety And Hazards

According to the Safety Data Sheet, Diethyl (pyridin-3-ylmethylene)dicarbamate is classified as having acute toxicity when ingested (Category 4, H302) and can cause skin corrosion/irritation2.


Future Directions

The future directions for Diethyl (pyridin-3-ylmethylene)dicarbamate are not explicitly mentioned in the search results. However, carbamates have been manipulated for use in the design of prodrugs as a means of achieving first-pass and systemic hydrolytic stability3. They also play a major role in the chemical and paint industry as starting materials, intermediates, and solvents3.


Please note that this information is based on the available search results and may not cover all aspects of Diethyl (pyridin-3-ylmethylene)dicarbamate. For more detailed information, please refer to specialized chemical databases or literature.


properties

IUPAC Name

ethyl N-[(ethoxycarbonylamino)-pyridin-3-ylmethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O4/c1-3-18-11(16)14-10(15-12(17)19-4-2)9-6-5-7-13-8-9/h5-8,10H,3-4H2,1-2H3,(H,14,16)(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJLNBESQHKKMFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(C1=CN=CC=C1)NC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50294038
Record name Diethyl [(pyridin-3-yl)methylene]biscarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50294038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl (pyridin-3-ylmethylene)dicarbamate

CAS RN

2744-17-4
Record name 2744-17-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93668
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diethyl [(pyridin-3-yl)methylene]biscarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50294038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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